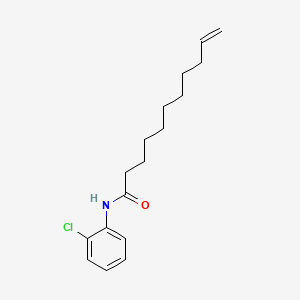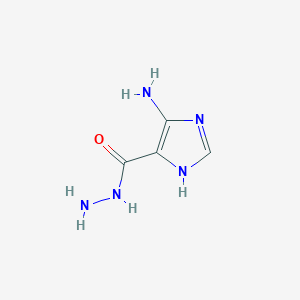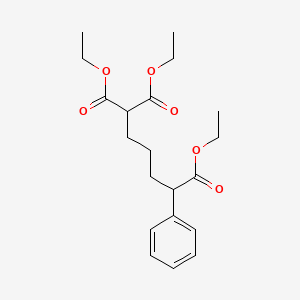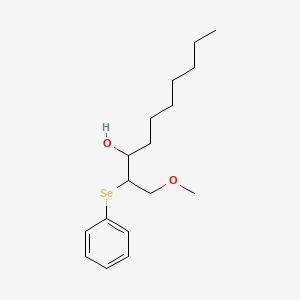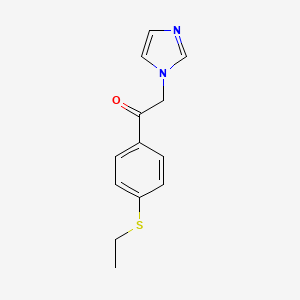
Acetic acid--(1S,4S)-cyclohex-2-ene-1,4-diol (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–(1S,4S)-cyclohex-2-ene-1,4-diol (2/1) is a chemical compound that combines acetic acid with a cyclohexene diol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(1S,4S)-cyclohex-2-ene-1,4-diol typically involves the reaction of acetic acid with a cyclohexene diol precursor. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced purification methods, such as distillation and crystallization, ensures that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–(1S,4S)-cyclohex-2-ene-1,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
Acetic acid–(1S,4S)-cyclohex-2-ene-1,4-diol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme activity and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which acetic acid–(1S,4S)-cyclohex-2-ene-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid–(1S,4S)-cyclohex-2-ene-1,4-diol include other cyclohexene diol derivatives and acetic acid esters. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
What sets acetic acid–(1S,4S)-cyclohex-2-ene-1,4-diol apart is its unique combination of acetic acid and cyclohexene diol, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
78776-44-0 |
|---|---|
Formule moléculaire |
C10H18O6 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol |
InChI |
InChI=1S/C6H10O2.2C2H4O2/c7-5-1-2-6(8)4-3-5;2*1-2(3)4/h1-2,5-8H,3-4H2;2*1H3,(H,3,4)/t5-,6-;;/m1../s1 |
Clé InChI |
IFTUVSFGWAKOIZ-BNTLRKBRSA-N |
SMILES isomérique |
CC(=O)O.CC(=O)O.C1C[C@@H](C=C[C@H]1O)O |
SMILES canonique |
CC(=O)O.CC(=O)O.C1CC(C=CC1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14438404.png)
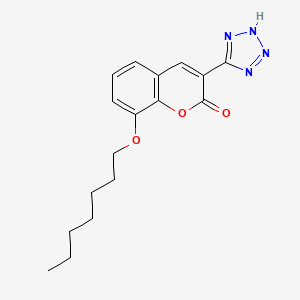

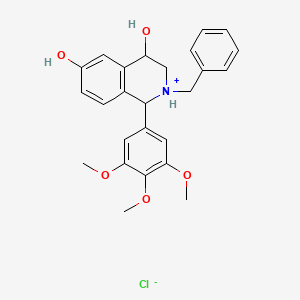
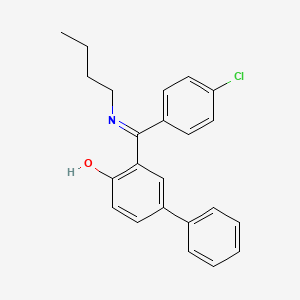

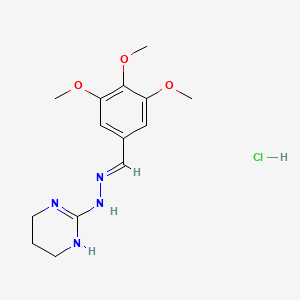
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
